
Barpisoflavone A
描述
Barpisoflavone A is a natural flavonoid found in the herbs of Crotalaria pallida . It is a yellow powder with the chemical name 3- (2,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-4-one . It possesses moderate estrogen partial agonistic activities and moderate antioxidant activities .
Synthesis Analysis
This compound is a natural product that can be extracted from the herbs of Crotalaria pallida . The extraction methods usually include solvent extraction, separation, and purification . In the lab, it can also be synthesized chemically .Molecular Structure Analysis
The molecular formula of this compound is C16H12O6 . Its structure includes a phenyl ring and a chromen-4-one skeleton . The SMILES representation isO=C1C(C2=C(O)C=C(O)C=C2)=COC3=CC(O)=CC(OC)=C13 . Physical And Chemical Properties Analysis
This compound is a yellow powder . It has a molecular weight of 300.27 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The density is 1.5±0.1 g/cm3, boiling point is 625.2±55.0 °C at 760 mmHg, and the flash point is 239.4±25.0 °C .科学研究应用
雌激素受体结合活性
Barpisoflavone A 被发现具有中等程度的雌激素部分激动活性 . 这意味着它可以与雌激素受体结合并部分模拟雌激素的作用,这在治疗与雌激素水平相关的疾病方面可能具有潜在意义。
雄激素受体结合活性
除了对雌激素受体的影响外,this compound 的雄激素受体结合活性也已被研究 . 这表明它可能影响体内与雄激素相关的过程。
雌激素激动活性
研究表明,this compound 具有中等程度的雌激素激动活性 . 作为雌激素激动剂,它可以激活雌激素受体,从而可能影响雌激素调节的各种生理过程。
抗氧化活性
This compound 被发现具有中等程度的抗氧化活性 . 抗氧化剂对于保护身体免受自由基损伤至关重要,这表明 this compound 可能有助于整体健康和福祉。
α-葡萄糖苷酶抑制活性
This compound 被发现具有中等程度的α-葡萄糖苷酶抑制活性 . α-葡萄糖苷酶是参与碳水化合物分解的酶,该酶的抑制剂通常用于控制糖尿病。
孕激素受体靶点
This compound 被发现靶向孕激素受体 . 这表明它在调节受孕激素影响的过程方面可能具有潜在应用,孕激素是一类激素,包括孕酮。
作用机制
Target of Action
Barpisoflavone A, a unique isoflavone aglycone, primarily targets the estrogen receptor . It exhibits moderate estrogen partial agonistic activities
Mode of Action
This compound interacts with its targets by binding to the estrogen receptor, thereby inducing a partial agonistic effect . This interaction results in changes in the receptor’s activity, which can lead to alterations in the expression of genes regulated by the estrogen receptor.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the estrogen signaling pathway . By acting as a partial agonist of the estrogen receptor, this compound can influence the activity of this pathway, potentially leading to downstream effects on gene expression and cellular function.
Pharmacokinetics
It is known that isoflavone glucosides, such as this compound, are hydrolyzed to the corresponding isoflavones (aglycones) by β-glucosidase in the large intestine, and the isoflavones produced are absorbed into the blood . This suggests that this compound may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its role as a partial agonist of the estrogen receptor . These effects could include changes in gene expression, cellular proliferation, differentiation, and apoptosis, among others. Additionally, this compound has been shown to possess moderate antioxidant activities , which could contribute to its overall biological effects.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of β-glucosidase in the large intestine is crucial for the conversion of isoflavone glucosides to isoflavones, which can then be absorbed into the blood . Furthermore, factors such as pH, temperature, and the presence of other compounds could potentially affect the stability and activity of this compound.
安全和危害
生化分析
Biochemical Properties
Barpisoflavone A plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes such as tyrosinase, where it exhibits inhibitory activity . Additionally, this compound interacts with estrogen receptors, demonstrating partial agonistic activity . These interactions suggest that this compound can modulate enzyme activity and receptor binding, influencing various biochemical pathways.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving estrogen receptors . This compound also affects gene expression, potentially altering the transcription of genes involved in antioxidant defense and metabolic regulation . Furthermore, it impacts cellular metabolism by inhibiting enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to estrogen receptors, acting as a partial agonist, which can modulate gene expression and cellular responses . Additionally, this compound inhibits tyrosinase activity by binding to the enzyme’s active site, preventing the conversion of tyrosine to melanin . These interactions highlight the compound’s ability to influence enzyme activity and receptor-mediated signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound can maintain its inhibitory effects on enzymes and receptors, although the extent of these effects may diminish with prolonged exposure . These findings underscore the importance of considering temporal factors when evaluating the compound’s efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant activity and modulation of estrogen receptor signaling . At higher doses, this compound may induce toxic or adverse effects, including disruptions in metabolic processes and potential cytotoxicity . These observations highlight the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to flavonoid metabolism. It interacts with enzymes such as β-glucosidase, which hydrolyzes isoflavone glucosides to their aglycone forms . This interaction influences the bioavailability and activity of this compound within the body. Additionally, the compound may affect metabolic flux and metabolite levels, contributing to its overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biological effects . The compound’s distribution is influenced by factors such as its chemical structure and affinity for transport proteins, which determine its accumulation in specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is often localized to the cytoplasm and nucleus, where it can interact with enzymes and receptors involved in signaling pathways . Post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its efficacy in modulating cellular processes .
属性
IUPAC Name |
3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-13-5-9(18)6-14-15(13)16(20)11(7-22-14)10-3-2-8(17)4-12(10)19/h2-7,17-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTSVLUUGMNALO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316810 | |
| Record name | Barpisoflavone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Barpisoflavone A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032695 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
101691-27-4 | |
| Record name | Barpisoflavone A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101691-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barpisoflavone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Barpisoflavone A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032695 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
290 °C | |
| Record name | Barpisoflavone A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032695 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the estrogenic activity of Barpisoflavone A compared to other isoflavones from Apios americana Medik?
A1: Research indicates that this compound exhibits moderate estrogen partial agonistic activity []. This is in contrast to 2′-Hydroxygenistein, another isoflavone isolated from the same plant, which shows potent estrogen partial agonistic activity []. 5-Methylgenistein and Gerontoisoflavone A, the other two isoflavones investigated alongside this compound, also demonstrated moderate estrogen partial agonistic activities [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


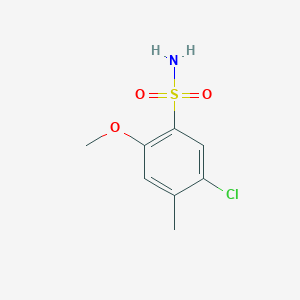
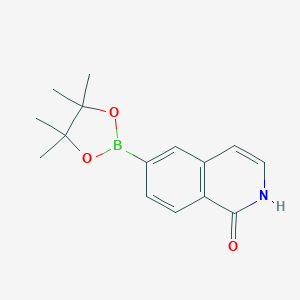
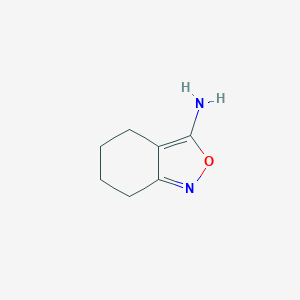
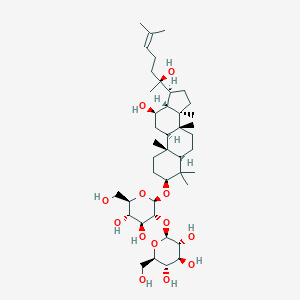
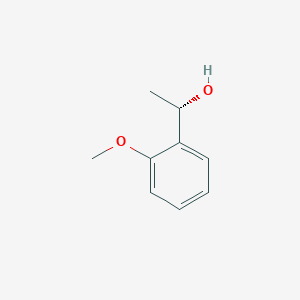
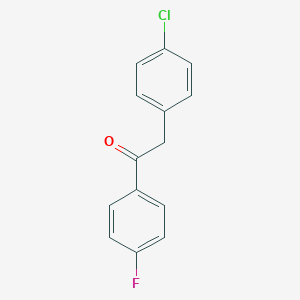
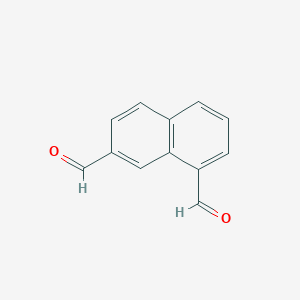


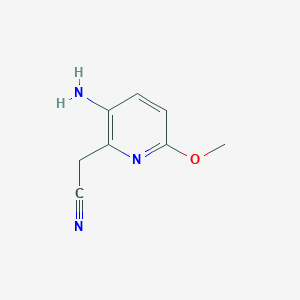



![6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine](/img/structure/B168658.png)
